Cyclopentyl 2-methylphenyl ketone
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Overview
Description
It is a yellow oil with a molecular weight of 188.27 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-methylphenyl ketone can be synthesized through several methods. One common method involves the hydrolysis of 2-cyclopentyl benzoylacetate in basic solvents. This process yields cyclopentyl phenyl ketone, which can then be further processed to obtain this compound . The reaction conditions typically involve the use of caustic alcohol and a round-bottomed flask .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves environmentally friendly solvents and processes that minimize environmental pollution. The methods are designed to be easy to operate, have high yields, short technological periods, and low preparation costs .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methylphenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Cyclopentyl 2-methylphenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of cyclopentyl 2-methylphenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products .
Comparison with Similar Compounds
Cyclopentyl 2-methylphenyl ketone can be compared with other similar compounds, such as:
Cyclopentyl phenyl ketone: Similar structure but lacks the methyl group on the phenyl ring.
Cyclopentyl benzyl ketone: Similar structure but has a benzyl group instead of a methyl group on the phenyl ring.
Cyclopentyl tolyl ketone: Similar structure but has a different substitution pattern on the phenyl ring.
These compounds share similar chemical properties and reactivity but differ in their specific applications and interactions due to the variations in their structures .
Properties
IUPAC Name |
cyclopentyl-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-6-2-5-9-12(10)13(14)11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOOCSZEDQMGTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642555 |
Source
|
Record name | Cyclopentyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7063-66-3 |
Source
|
Record name | Cyclopentyl(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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